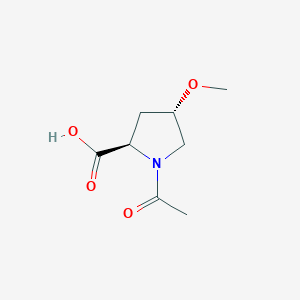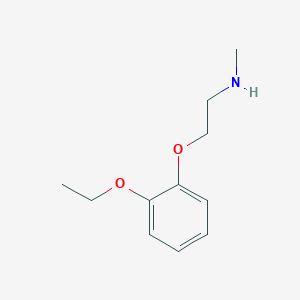
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
Descripción general
Descripción
“(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid” is 1S/C8H13NO4/c1-5(10)9-4-6(13-2)3-7(9)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7+/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid” is an oil at room temperature .Aplicaciones Científicas De Investigación
1. Epimerization and Stereochemical Studies
Nagasawa, Goon, and Shirota (1981) investigated the epimerization at the C-2 position of 2-substituted thiazolidine-4-carboxylic acids. Their research highlighted the stability and stereochemical transformations in neutral, protic solvents, contributing to the understanding of chiral integrity in such compounds (Nagasawa, Goon, & Shirota, 1981).
2. Analytical Method Development
Xiang and Sluggett (2010) developed and validated a Gas Chromatography (GC) method for determining the enantiomeric purity of a proline derivative closely related to (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid. Their work is significant for ensuring the chiral purity in pharmaceutical and synthetic chemistry applications (Xiang & Sluggett, 2010).
3. Synthesis and Characterization of Diastereomers
Györgydeák et al. (1990) focused on the synthesis and characterization of diastereomeric thiazolidinecarboxylic acids. Their work contributes to the understanding of the stereochemical aspects of these compounds, which is crucial for their application in various fields of chemistry (Györgydeák, Kajtár, Kajtár, & Kajtár-Peredy, 1990).
4. Enzymatic Synthesis in Pharmacology
Vorona et al. (2009) explored the enzymatic synthesis of amoxicilloic acids, highlighting the importance of enzymatic methods in pharmaceutical synthesis. This research enhances the understanding of the synthesis of semi-synthetic penicillins, a key aspect of antibiotic production (Vorona, Veinberg, Liepinsh, Kažoka, Andrejeva, & Lukevics, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(10)9-4-6(13-2)3-7(9)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWTBLPEFDQOU-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)






![[(3R,5S,6S)-3,4,5-Triacetyloxy-6-[(3R,5S,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1416187.png)
![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1416190.png)


